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Compound of Interest

Compound Name: 8-Bromo-3-chloroisoquinoline

Cat. No.: B1373807

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline for Advanced Research and
Development

Executive Summary

8-Bromo-3-chloroisoquinoline is a halogenated heterocyclic compound of significant interest
to the fields of medicinal chemistry and materials science. As a synthetic intermediate, its value
lies in the strategic placement of two distinct halogen atoms—bromine and chlorine—on the
isoquinoline scaffold. This arrangement allows for selective, sequential functionalization
through modern cross-coupling methodologies, providing a robust platform for the construction
of complex molecular architectures. This guide offers a comprehensive overview of its known
physical and chemical properties, predicted spectral characteristics, synthetic utility, and critical
safety protocols, designed for researchers, chemists, and drug development professionals.

Molecular Identity and Structure

The unique reactivity and physical characteristics of 8-Bromo-3-chloroisoquinoline stem
directly from its molecular structure.

Chemical Structure

The structure consists of a fused benzene and pyridine ring system, forming the core
isoquinoline nucleus. A bromine atom is substituted at the 8-position, and a chlorine atom is at
the 3-position.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1373807?utm_src=pdf-interest
https://www.benchchem.com/product/b1373807?utm_src=pdf-body
https://www.benchchem.com/product/b1373807?utm_src=pdf-body
https://www.benchchem.com/product/b1373807?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

8-Bromo-3-chloroisoquinoline

mol

Click to download full resolution via product page

Caption: 2D structure of 8-Bromo-3-chloroisoquinoline.

Nomenclature and Identifiers

Accurate identification is critical for regulatory compliance, procurement, and research
documentation.

Identifier Value

IUPAC Name 8-bromo-3-chloroisoquinoline[1]

CAS Number 1029720-63-5[1]

Molecular Formula CoHsBrCIN[1]

Molecular Weight 242.50 g/mol [1][2]

InChlKey DBTXKDKSTIONNI-UHFFFAOYSA-N[1]
SMILES C1=CC2=CC(=NC=C2C(=C1)Br)CI[1]

8-Bromo-3-chloro-isoquinoline, 8-Bromo-3-
Synonyms
chloro-2-azanaphthalene[1]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both biological and
chemical systems, influencing everything from solubility to reaction kinetics. The data
presented here are primarily based on computational models, as experimental data for this
specific isomer is limited.
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Summary of Properties

Property

Value

Source

Monoisotopic Mass

240.92939 Da

Computed[1]

XLogP3

3.8

Computed[1]

Polar Surface Area

12.9 A2

Computed[1]

Appearance

Pale yellow to brownish solid

Inferred from related

isomers[3]

Solubility

Soluble in organic solvents
(DMSO, Ethanol)

Inferred from related

isomers[3]

Elucidation of Properties
 Lipophilicity (XLogP3): With a value of 3.8, the compound is predicted to be highly lipophilic,

suggesting good membrane permeability but potentially poor aqueous solubility. This is a

critical parameter in drug design for predicting absorption and distribution.

 Stability: As a halogenated aromatic heterocycle, the compound is expected to be stable

under standard laboratory conditions. However, it should be protected from strong light and

incompatible materials like strong oxidizing agents.

o Storage: It is recommended to store the material in a tightly sealed container in a cool, dry,

and well-ventilated environment, away from sources of ignition[4].

Spectroscopic Signhature Analysis

Spectroscopic analysis is essential for structure verification and purity assessment. While

experimental spectra are not publicly available, the expected characteristics can be reliably

predicted.

Mass Spectrometry

The presence of both bromine and chlorine, each with two stable isotopes (’°Br/8'Br and 3>Cl/

37Cl), results in a distinctive isotopic cluster for the molecular ion (M*). This pattern is a
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definitive signature for compounds containing this combination of halogens. The expected

pattern would show prominent peaks at M, M+2,

and M+4.

Predicted Mass Spectrum Isotope Pattern

Predicted Mass Spectrum Isoto
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1. Setup
Inert atmosphere (N2/Ar)
Add 8-bromo-3-chloroisoquinoline,
arylboronic acid, and base (e.g., K2COs)
to anhydrous solvent (e.g., Dioxane/Hz0).

2. Degas 3. Catalyst Addition
Bubble N2/Ar through Add Palladium catalyst
the mixture for 15-20 min (e.g., Pd(PPhs)a) under
to remove dissolved oxygen. positive inert gas pressure.

5. Workup
Cool to RT.
Dilute with water and
extract with organic solvent
(e.g., EtOAc).

4. Reaction
Heat mixture to reflux
(e.g., 80-100 °C).
lonitor by TLC or LC-M

HzEH

Click to download full res

olution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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